3-(4-methylphenyl)azetidine 3-(4-methylphenyl)azetidine
Brand Name: Vulcanchem
CAS No.: 7215-06-7
VCID: VC17393545
InChI: InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
SMILES:
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

3-(4-methylphenyl)azetidine

CAS No.: 7215-06-7

Cat. No.: VC17393545

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methylphenyl)azetidine - 7215-06-7

Specification

CAS No. 7215-06-7
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 3-(4-methylphenyl)azetidine
Standard InChI InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Standard InChI Key BZYJWDPMIYLNOX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2CNC2

Introduction

Synthetic Methodologies

Two-Step Synthesis via Friedel-Crafts Alkylation

A validated route to 3,3-diarylazetidines, as detailed in Synthesis of 3,3-Diarylazetidines , provides a framework for adapting to 3-(4-methylphenyl)azetidine. The process involves:

  • Formation of N-Boc-3-arylazetidin-3-ol:

    • Reaction of N-Boc-3-azetidinone with a Grignard or organolithium reagent (e.g., 4-methylphenyllithium) in anhydrous THF at -78°C.

    • Quenching with ammonium chloride yields the tertiary alcohol intermediate.

    • Reported yields for analogous reactions: ~61% .

  • Friedel-Crafts Alkylation:

    • Treatment with AlCl₃ in dichloromethane facilitates electrophilic aromatic substitution, forming the 3-arylazetidine.

    • Yield optimization for diaryl derivatives: ~59% .

For mono-aryl derivatives like 3-(4-methylphenyl)azetidine, modifications may include using a single arylating agent and adjusting stoichiometry. Challenges include regioselectivity and competing side reactions, necessitating precise temperature control (-20°C to 0°C) .

Table 1: Key Reaction Parameters for Azetidine Synthesis

StepReagents/ConditionsYield (%)Reference
Alcohol Intermediate4-Methylphenyllithium, THF61*
Friedel-CraftsAlCl₃, CH₂Cl₂, -20°C59*
*Yields extrapolated from analogous reactions.

Physicochemical Properties

While experimental data specific to 3-(4-methylphenyl)azetidine are sparse, inferences can be made from related compounds:

  • Solubility: Likely low aqueous solubility due to the hydrophobic 4-methylphenyl group. Analogous azetidine hydrochlorides (e.g., 3-[(4-methylphenyl)methyl]azetidine hydrochloride) are typically stored refrigerated to prevent hydrolysis .

  • Stability: Azetidines are generally sensitive to strong acids/bases, with ring-opening reactions occurring under extreme conditions. The hydrochloride salt form enhances stability.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include δ 2.3 (s, 3H, CH₃), 3.5–4.0 (m, 4H, azetidine CH₂), and 6.8–7.2 (m, 4H, aromatic) .

    • IR: Stretching vibrations at ~3300 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=C aromatic).

Future Research Directions

  • Synthetic Optimization: Explore catalytic asymmetric synthesis to access enantiopure variants for chiral drug candidates.

  • Biological Screening: Prioritize in vitro assays against kinase targets and antimicrobial panels.

  • Computational Modeling: Use DFT calculations to predict binding affinities for CNS receptors.

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